![molecular formula C20H13ClO3 B5197986 (4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5197986.png)
(4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of furanone derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
(4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties. In addition, (4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone has been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone in lab experiments include its potent pharmacological properties, including its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It also has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, the limitations of using (4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone in lab experiments include its potential toxicity, as well as the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone. One direction is to further investigate its potential as a neuroprotective agent, and to study its effects in other models of neurodegenerative disease. Another direction is to study its potential as a therapeutic agent for other diseases, such as bacterial and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in drug discovery.
Synthesemethoden
(4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone can be synthesized by the reaction of 2-hydroxy-5-methyl-1-naphthaldehyde with 4-chlorobenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield the final product. The synthesis method of (4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit significant activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its antibacterial and antifungal properties. In addition, (4-chlorophenyl)(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)methanone has been shown to have potential as a neuroprotective agent, and has been studied for its ability to prevent neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO3/c1-11-18(19(23)12-6-8-13(21)9-7-12)16-10-17(22)14-4-2-3-5-15(14)20(16)24-11/h2-10,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKYNKLFQCYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5197908.png)
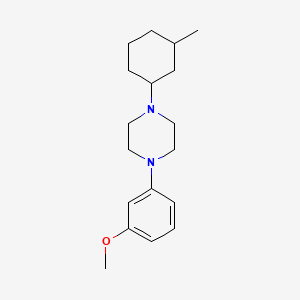
![1-[2-(3-fluorophenyl)ethyl]-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197919.png)
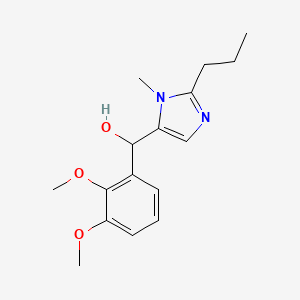
![3,3-dimethyl-1-[2-(2-pyridinyl)hydrazino]-3,4-dihydroisoquinoline](/img/structure/B5197927.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197934.png)
![N-(2-cyclopropylphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5197940.png)
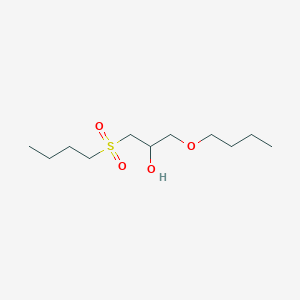
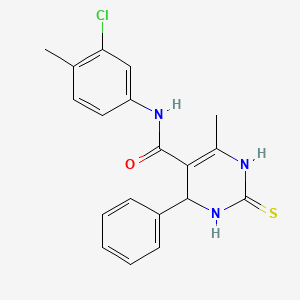
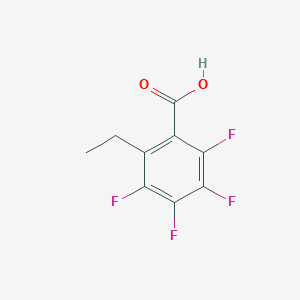
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5197987.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5198002.png)
![diethyl 2-oxo-1-oxaspiro[4.4]nonane-3,4-dicarboxylate](/img/structure/B5198014.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5198022.png)